molecular formula C18H18N2O2 B7465345 N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No. B7465345
M. Wt: 294.3 g/mol
InChI Key: FIMRGRCBVARUBE-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as MMQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas such as pharmacology, biochemistry, and biotechnology. MMQ is a quinoline derivative that possesses a unique chemical structure and exhibits promising biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not yet fully understood. However, it is believed that N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer agents.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory activity. N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to modulate the activity of certain signaling pathways that are involved in cancer development and progression, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide for lab experiments is its high purity and stability, which makes it suitable for various types of assays and experiments. N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is also readily available and relatively inexpensive, which makes it an attractive option for researchers. However, one of the limitations of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain types of experiments.

Future Directions

There are several potential future directions for the investigation of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One possible direction is the development of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide-based anticancer agents that can be used in the treatment of various types of cancer. Another direction is the investigation of the anti-inflammatory properties of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves several steps, including the condensation of 2-methylbenzaldehyde with ethyl cyanoacetate, followed by the cyclization of the resulting product with ammonium acetate. The final step involves the reaction of the resulting compound with 2,4-dinitrophenylhydrazine to yield N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. The synthesis of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been optimized to obtain high yields and purity, making it suitable for further research.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is in the field of pharmacology, where it has been shown to exhibit significant antitumor activity against various types of cancer cells. N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been investigated for its potential use as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-4-2-3-5-15(12)11-19-18(22)14-6-8-16-13(10-14)7-9-17(21)20-16/h2-6,8,10H,7,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRGRCBVARUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

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